ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13844922
InChI: InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1
SMILES: CCOC(=O)C1CC1C2=CC=CC=C2
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC13844922

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate -

Specification

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1
Standard InChI Key SRGUIJLJERBBCM-MNOVXSKESA-N
Isomeric SMILES CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2
SMILES CCOC(=O)C1CC1C2=CC=CC=C2
Canonical SMILES CCOC(=O)C1CC1C2=CC=CC=C2

Introduction

Structural and Chemical Properties

Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate belongs to the class of cyclopropane derivatives, featuring a three-membered carbocyclic ring fused to a phenyl group and an ethyl ester moiety. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol . The compound’s stereochemistry is defined by the (1S,2S) configuration, which imposes spatial constraints that influence its reactivity and biological interactions.

Stereochemical Features

The cyclopropane ring’s rigidity enforces a specific geometry, with the phenyl and ester groups occupying cis positions relative to the ring. This arrangement creates a chiral center at both the 1- and 2-positions, necessitating asymmetric synthesis techniques to achieve high enantiomeric purity. The stereochemical integrity of this compound is critical for its applications in medicinal chemistry, where even minor enantiomeric impurities can alter pharmacological outcomes.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
CAS Number34702-96-0
Purity≥95%
SMILES NotationCCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2

Synthesis and Stereoselective Preparation

The synthesis of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate involves strategies that address the challenges of cyclopropane ring formation and stereochemical control.

Cyclopropanation Reactions

A common method employs diazo compounds and alkenes in a [2+1] cycloaddition reaction. For example, ethyl diazoacetate reacts with styrene derivatives under catalytic conditions to form the cyclopropane ring. Transition-metal catalysts, such as rhodium(II) acetate, enhance stereoselectivity, yielding the desired (1S,2S) isomer.

Alternative Synthetic Routes

An alternative approach utilizes phenylacetic acid, alcohol, and sulfuric acid in acetonitrile. This method proceeds via a ring-closing mechanism, followed by extraction and chromatographic purification to isolate the target compound. While less stereoselective than metal-catalyzed methods, this route offers scalability for industrial applications.

Asymmetric Synthesis Challenges

Achieving high enantiomeric excess (ee) remains a key challenge. Chiral auxiliaries and catalysts are often required to direct the stereochemistry during ring formation. For instance, Evans’ oxazolidinones have been employed to temporarily fix the configuration of intermediates, though this adds steps to the synthesis .

Applications in Medicinal Chemistry and Drug Discovery

The compound’s unique structure makes it a valuable building block in pharmaceutical research.

Bioactive Molecule Synthesis

Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate serves as an intermediate in synthesizing protease inhibitors and kinase modulators. Its cyclopropane ring mimics peptide bonds’ planar geometry, enabling interactions with enzyme active sites . For example, derivatives of this compound have shown promise in inhibiting HIV-1 protease by occupying the substrate-binding pocket.

Ring-Opening Reactivity

The strained cyclopropane ring undergoes selective ring-opening reactions, generating reactive intermediates for further functionalization. In aqueous environments, acid-catalyzed ring opening produces 1,3-dicarbonyl compounds, which are precursors to heterocycles like pyrazoles and imidazoles. This reactivity is exploited to create libraries of compounds for high-throughput screening.

Comparison with Structural Analogs

CompoundKey DifferencesApplications
Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylateSulfur atom enhances nucleophilicitySuzuki-Miyaura coupling reactions
Methyl cyclopropane-1-carboxylateLacks phenyl group; reduced steric bulkPolymer chemistry

The phenyl substituent in ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate provides π-π stacking interactions absent in simpler analogs, improving binding to aromatic residues in proteins.

Challenges and Future Directions

Scalability of Synthesis

Current methods require expensive catalysts or multi-step purification. Flow chemistry and continuous manufacturing could address these issues by improving reaction efficiency .

Expanding Biological Studies

In vivo toxicity and pharmacokinetic profiles remain underexplored. Collaborations between synthetic chemists and pharmacologists are needed to advance this compound toward preclinical trials.

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